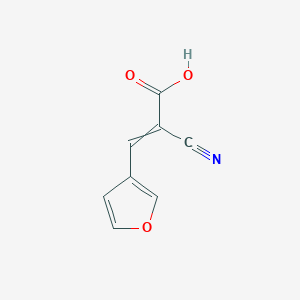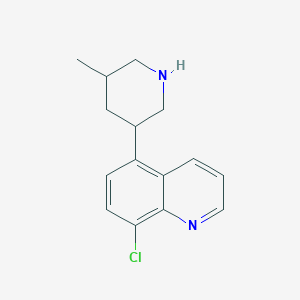
2-cyano-3-(furan-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(furan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (–CN) and a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-3-yl)prop-2-enoic acid typically involves the reaction of furan-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(furan-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Applications De Recherche Scientifique
2-cyano-3-(furan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(furan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-3-(furan-2-yl)prop-2-enoic acid: Similar structure but with the furan ring attached at a different position.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: An ester derivative with similar chemical properties.
Uniqueness
2-cyano-3-(furan-3-yl)prop-2-enoic acid is unique due to the specific position of the furan ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C8H5NO3 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
2-cyano-3-(furan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11) |
Clé InChI |
QSMBMDUBGAVDIF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)


![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)






![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
